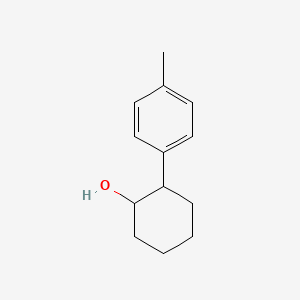

2-(4-Methylphenyl)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(4-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |

InChI Key |

RQYIVDKZUCZTSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCC2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Methylphenyl)cyclohexan-1-ol with key analogs:

Key Observations:

- Lipophilicity: The 4-methylphenyl group in this compound likely increases lipophilicity compared to polar substituents like methoxy (logP ~2.58 for 4-isobutylcyclohexanol analogs ). This property may enhance membrane permeability in biological systems.

- Steric Effects: Substituent position (C1 vs. C2) influences stereochemistry and molecular interactions.

- Biological Activity: Analogs like Venlafaxine demonstrate the impact of functional groups (e.g., dimethylaminoethyl) on CNS penetration and therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)cyclohexan-1-ol, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : React 4-methylphenylmagnesium bromide with cyclohexene oxide under anhydrous conditions, followed by acid-catalyzed ring closure to form the cyclohexanol backbone .

- Catalytic hydrogenation : Reduce 2-(4-methylphenyl)cyclohexanone using Pd/C or Raney Ni under H₂ pressure (1–3 atm) in ethanol at 50–80°C .

- Yield optimization : Use kinetic monitoring (e.g., in situ FTIR) to track intermediate formation and adjust stoichiometry (e.g., Grignard reagent:epoxide ratio ≥1.2:1) .

Q. How can HPLC and NMR be utilized to confirm the purity and structure of this compound?

- HPLC analysis : Employ a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention time and UV absorbance (λ = 254 nm) validate purity (>98%) .

- NMR characterization :

- ¹H NMR : Identify the hydroxyl proton (δ 1.8–2.1 ppm, broad singlet) and methylphenyl substituents (δ 2.3 ppm, singlet for –CH₃; δ 7.1–7.3 ppm for aromatic protons) .

- ¹³C NMR : Confirm cyclohexanol carbons (δ 70–75 ppm for C-OH) and aryl carbons (δ 125–140 ppm) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact experimental design?

- logP determination : Use shake-flask partitioning (octanol/water) or computational tools (e.g., MarvinSketch) to estimate logP ≈ 3.2, indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility (<1 mg/mL) necessitates dissolution in DMSO or ethanol for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10 v/v) at 0.8 mL/min. Baseline separation (α >1.5) of (1R,2S) and (1S,2R) enantiomers is achievable .

- Dynamic kinetic resolution : Employ enzyme-catalyzed esterification (e.g., Candida antarctica lipase B) to selectively modify one enantiomer .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological interactions of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic/electrophilic sites .

- Docking studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to assess metabolic pathways and inhibitory potential .

Q. How can conflicting data on the compound’s biological activity (e.g., IC₅₀ variations) be resolved?

- Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .

Q. What strategies mitigate oxidation of the cyclohexanol moiety during long-term stability studies?

- Antioxidant additives : Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in formulations .

- Degradation kinetics : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify oxidation byproducts (e.g., cyclohexanone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.